4-Chloro-5-methylpyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-5-methylpyridine-3-carboxylic acid is a chemical compound with the molecular formula C7H6ClNO2. It is also known as 4-chloro-5-methylnicotinic acid. This compound is a derivative of pyridine, a basic heterocyclic organic compound. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-5-methylpyridine-3-carboxylic acid can be achieved through various methods. One common method involves the chlorination of 5-methylpyridine-3-carboxylic acid. This reaction typically uses thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions .
Another method involves the use of phosphorus oxychloride (POCl3) as the chlorinating agent. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen chloride (HCl) produced during the reaction .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity. The reaction conditions, such as temperature, pressure, and the concentration of reagents, are carefully controlled to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-methylpyridine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The methyl group can be oxidized to form the corresponding carboxylic acid or aldehyde derivatives.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: New derivatives with different functional groups replacing the chlorine atom.
Oxidation Reactions: Carboxylic acid or aldehyde derivatives.
Reduction Reactions: Alcohol derivatives.
Scientific Research Applications
4-Chloro-5-methylpyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-5-methylpyridine-3-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary depending on the specific derivative and its intended use .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-methylpyridine-2-carboxylic acid: Similar structure but with different substitution patterns.
5-Chloro-2-methylpyridine-3-carboxylic acid: Another pyridine derivative with a different chlorine substitution position.
Uniqueness
4-Chloro-5-methylpyridine-3-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-chloro-5-methylpyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c1-4-2-9-3-5(6(4)8)7(10)11/h2-3H,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLTQRNNEGLICJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=C1Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.